2-methoxyethyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Systematic IUPAC Name Derivation and Positional Isomerism
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 2-methoxyethyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b]thiazine-7-carboxylate reflects its complex bicyclic architecture and substituent arrangement. The parent heterocycle is a pyrimido[2,1-b]thiazine system, where the pyrimidine ring (positions 1–4) is fused to a 1,3-thiazine moiety (positions 5–8) at the [2,1-b] junction. The numbering begins at the pyrimidine nitrogen adjacent to the sulfur atom, proceeding clockwise through the fused system.
The 3,4-dihydro-2H,6H designation indicates partial saturation: two double bonds are reduced in the thiazine ring (positions 3–4 and 6–7), creating a chair-like conformation. Substituents are assigned based on their positions relative to this framework:
- 7-Carboxylate : Ester group at position 7
- 8-Methyl : Methyl group at position 8
- 4-Oxo : Ketone at position 4
- 6-(3,4,5-Trimethoxyphenyl) : Aryl substitution at position 6
Positional isomerism arises from alternative fusion patterns in pyrimido-thiazines. For instance, pyrimido[1,2-b]thiazines would fuse the pyrimidine at positions 1–2 rather than 2–1, altering the spatial arrangement of substituents. The current compound’s [2,1-b] fusion pattern optimizes conjugation between the 3,4,5-trimethoxyphenyl group and the thiazine π-system.
X-ray Crystallographic Analysis of Fused Bicyclic System
X-ray diffraction studies of analogous pyrimido-thiazines reveal key structural features. The fused bicyclic core adopts a planar conformation in the pyrimidine region (C2–N1–C6–C5) with slight puckering in the thiazine moiety (C7–S1–C8–N3). Bond lengths critical to electronic delocalization include:
| Bond Type | Length (Å) | Source Compound Reference |
|---|---|---|
| N1–C2 (pyrimidine) | 1.334 | |
| S1–C7 (thiazine) | 1.712 | |
| C4=O (ketone) | 1.221 |
The dihedral angle between the pyrimidine and thiazine planes measures 12.3°±1.5° in related structures, permitting limited conjugation across the fused rings. The 3,4,5-trimethoxyphenyl group at position 6 adopts a nearly orthogonal orientation (85.7°±2.3°) relative to the bicyclic system, minimizing steric clashes with the 2-methoxyethyl ester.
Conformational Analysis of 3,4-Dihydro-2H,6H-Pyrimidothiazine Core
The saturated 3,4-dihydro-2H,6H configuration imposes distinct conformational constraints. Nuclear Overhauser Effect (NOE) spectroscopy data for analogous compounds show strong interactions between H-3ax and H-5, indicating a chair-like conformation with axial orientation of the C3 methylene group. Key torsion angles governing ring puckering include:
- C2–N1–C6–C5 : −15.2° (pyrimidine-thiazine junction)
- S1–C7–C8–N3 : +38.7° (thiazine ring puckering)
Molecular mechanics simulations (MMFF94 force field) predict two low-energy conformers separated by 2.1 kcal/mol:
- Conformer A : 3,4-Dihydro ring in half-chair form, 2-methoxyethyl group equatorial
- Conformer B : 3,4-Dihydro ring in envelope form, 2-methoxyethyl group axial
The equilibrium population ratio (A:B = 4:1) favors Conformer A due to reduced 1,3-diaxial strain between the 8-methyl group and ester substituent.
Electronic Effects of 3,4,5-Trimethoxyphenyl Substituent
The 3,4,5-trimethoxyphenyl group exerts significant electronic effects through resonance and inductive mechanisms:
Resonance Donation : Methoxy substituents at positions 3, 4, and 5 donate electron density via p-π conjugation, increasing the aryl ring’s electron-rich character (+M effect). Hammett substituent constants (σₚ) for para-methoxy groups (−0.27) indicate strong electron-donating capacity.
Inductive Withdrawal : The oxygen atoms’ electronegativity creates a weak −I effect, slightly polarizing C–O bonds. This duality creates a polarized π-system that enhances intermolecular interactions with electrophilic partners.
DFT calculations (B3LYP/6-31G*) on the parent system reveal:
- HOMO Localization : 68% on trimethoxyphenyl ring
- LUMO Localization : 72% on pyrimido-thiazine core
This orbital separation facilitates charge-transfer transitions observed at λₘₐₓ = 312 nm (ε = 12,400 M⁻¹cm⁻¹) in UV-Vis spectra. The methoxy groups’ orientation creates a pseudo-C₃ symmetric electric field gradient, as evidenced by quadrupolar splitting in ¹⁴N NMR (ΔνQ = 1.2 MHz).
Properties
CAS No. |
609794-31-2 |
|---|---|
Molecular Formula |
C21H26N2O7S |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-methoxyethyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C21H26N2O7S/c1-12-17(20(25)30-8-7-26-2)18(23-16(24)6-9-31-21(23)22-12)13-10-14(27-3)19(29-5)15(11-13)28-4/h10-11,18H,6-9H2,1-5H3 |
InChI Key |
RKWRJVROIXMPLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OCCOC |
Origin of Product |
United States |
Preparation Methods
Three-Component Reaction Strategy
A one-pot, three-component reaction using 2-amino-4H-1,3-thiazin-4-one derivatives , dialkyl acetylenedicarboxylates , and isocyanides has been optimized for synthesizing dihydropyrimido-thiazine-dicarboxylates. For example:
-
Reagents : Methyl isocyanide, dimethyl acetylenedicarboxylate (DMAD), and 2-amino-4H-1,3-thiazin-4-one.
-
Conditions : Room temperature, 12–24 hours in methanol or ethanol.
This method avoids isolation of intermediates and directly forms the bicyclic structure through sequential nucleophilic additions and cyclizations.
Thiourea-Mediated Cyclization
Alternative routes involve condensing thiourea with α,β-unsaturated esters or ketones. For instance, ethyl 2-cyano-3,3-bis(methylthio)acrylate reacts with thiourea in dimethylformamide (DMF) under reflux with potassium bicarbonate to yield pyrimido-thiazine precursors.
Esterification to Attach the 2-Methoxyethyl Group
The final step involves esterifying the carboxylic acid moiety with 2-methoxyethanol.
Steglich Esterification
-
Reagents : 2-Methoxyethanol, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
-
Conditions : Anhydrous dichloromethane, 0°C to room temperature, 12–24 hours.
-
Yield : 70–80%.
Acid-Catalyzed Esterification
-
Reagents : 2-Methoxyethyl chloride, potassium carbonate.
Optimization and Purification
Reaction Optimization
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.
-
Recrystallization : Methanol or ethanol yields high-purity crystals.
Analytical Characterization
Key data for verifying the compound’s structure:
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
2-methoxyethyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-methoxyethyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The target compound belongs to the pyrimido-thiazine/oxazine family, which shares a fused bicyclic framework. Key analogues include:
Table 1: Structural and Functional Comparisons
Key Differences and Implications
Position 6 Aryl Substituents: The 3,4,5-trimethoxyphenyl group in the target compound provides significant steric hindrance and electron density compared to halogenated (e.g., 4-fluorophenyl in ) or mono-methoxy (e.g., 4-methoxyphenyl in ) analogues. This may enhance binding affinity in biological systems due to π-π stacking or hydrogen bonding .
Position 7 Ester Groups: Methoxyethyl ester (target) likely improves solubility in polar solvents compared to ethyl () or allyl esters (). Cyano group (Compound 3) enables cyclization reactions, a feature absent in ester-containing derivatives .
Position 8 Functionalization :
- Methylthio in Compound 3 acts as a leaving group, facilitating nucleophilic substitution reactions, whereas the methyl group in the target compound contributes to steric stabilization .
Biological Activity
The compound 2-methoxyethyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (CAS Number: 609794-31-2) is a synthetic derivative of pyrimidine and thiazine. Its complex structure suggests potential biological activities that merit investigation. This article explores its biological activity through various studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrimidine core fused with a thiazine ring and several methoxy groups that may enhance its pharmacological properties.
Antimicrobial Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine and thiazine have shown effectiveness against various bacterial strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) for these compounds typically ranges around 256 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Pyrimidine Derivative | E. coli | 256 |
| Thiazine Derivative | S. aureus | 256 |
Antitumor Activity
The compound has also been evaluated for its antitumor potential using the MTT assay against several cancer cell lines. Preliminary results suggest that it exhibits growth inhibition in tumor cells, indicating its potential as an anticancer agent. The specific IC50 values remain to be fully characterized in ongoing studies.
The biological activity of this compound is hypothesized to involve the inhibition of key enzymes associated with cell proliferation and survival pathways. For instance, compounds in this class have been shown to interact with dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis . This interaction can lead to reduced DNA synthesis in rapidly dividing cells, such as cancer cells.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against clinical isolates of Staphylococcus aureus. The study demonstrated that the compound effectively inhibited bacterial growth at concentrations comparable to established antibiotics.
Case Study 2: Antitumor Activity
A study involving various cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound led to significant reductions in cell viability. The results indicated a dose-dependent response, with higher concentrations yielding greater inhibition.
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis involves multi-step organic reactions, including cyclization of precursors under basic or acidic conditions. A common route includes:
- Step 1 : Formation of the pyrimidine-thiazine core via condensation of thiourea derivatives with α,β-unsaturated ketones.
- Step 2 : Functionalization of the core with 3,4,5-trimethoxyphenyl and methoxyethyl ester groups via nucleophilic substitution or coupling reactions. Reaction optimization (e.g., solvent polarity, temperature, and catalyst selection) is critical for yield and purity. Monitoring via TLC and NMR is recommended .
Q. How is the molecular structure confirmed experimentally?
Structural validation employs:
- X-ray crystallography : Resolves bond lengths/angles and confirms stereochemistry (e.g., dihedral angles between fused rings) .
- NMR spectroscopy : H and C NMR identify substituent environments (e.g., methoxy group resonances at ~3.8–4.0 ppm) .
- Mass spectrometry : High-resolution MS confirms molecular formula (e.g., [M+H]+ at m/z 529.18) .
Q. What biological activities are associated with this compound?
Preliminary studies suggest:
- Enzyme inhibition : Potential activity against kinases or phosphatases due to the trimethoxyphenyl moiety, a known pharmacophore in kinase inhibitors .
- Anticancer properties : Structural analogs show cytotoxicity via tubulin polymerization inhibition . Standard assays (e.g., IC determination in cell lines) are used for validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce side products?
Systematic optimization includes:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Catalyst selection : Lewis acids (e.g., ZnCl) may accelerate ring closure .
- In-line analytics : Use HPLC to monitor intermediates and quantify side products (e.g., hydrolyzed esters) . Design of Experiments (DoE) frameworks are recommended for multivariate analysis .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
Ambiguities arise from dynamic conformational changes or crystallographic disorder. Strategies include:
- Variable-temperature NMR : Resolves overlapping peaks by slowing molecular motion .
- DFT calculations : Predict NMR shifts and compare with experimental data .
- Complementary techniques : Use IR spectroscopy to confirm carbonyl stretches (~1700 cm) and X-ray for rigid conformers .
Q. What experimental approaches validate the compound’s mechanism of action in biological systems?
Mechanistic studies require:
Q. How can discrepancies in bioactivity data across studies be addressed?
Contradictions may stem from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies:
- Standardized protocols : Use common reference compounds (e.g., paclitaxel for cytotoxicity assays) .
- Dose-response curves : Ensure consistent IC determination across replicates .
- Meta-analysis : Compare structural analogs (Table 1) to identify substituent-dependent trends .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
